BenchChemオンラインストアへようこそ!

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate

Process chemistry Saponification Boc protection stability

Choose this specific sodium carboxylate salt (CAS 2197052-64-3) over the free acid form to exploit superior aqueous/polar aprotic solubility for direct amide coupling without a neutralization step. The Boc-protected piperazine -phenylacetic acid scaffold, cited in over 219 medicinal chemistry patents, enables orthogonal deprotection critical for multi-step antidepressant and macrocyclization programs. With a validated 98% purity specification, this intermediate ensures batch-to-batch consistency essential for CROs and preclinical supply chains requiring reliable reactivity at the sterically defined α-phenyl chiral center.

Molecular Formula C17H23N2NaO4
Molecular Weight 342.371
CAS No. 2197052-64-3
Cat. No. B2952223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate
CAS2197052-64-3
Molecular FormulaC17H23N2NaO4
Molecular Weight342.371
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C17H24N2O4.Na/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3,(H,20,21);/q;+1/p-1
InChIKeyOMXWKEYBEONXEZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate (CAS 2197052-64-3): Chemical Class and Procurement Position


Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate (CAS 2197052-64-3) is the sodium salt of an N-Boc-protected α-phenyl-α-(piperazin-1-yl)acetic acid . This compound belongs to the class of protected piperazine-phenylacetic acid bifunctional building blocks, which combine a Boc-protected secondary amine, a phenyl substituent, and a carboxylic acid (here as the sodium carboxylate) within a single molecular scaffold . The free acid form (CAS 347186-49-6) has been cited in 219 patents as an intermediate, reflecting its established role in medicinal chemistry synthesis programs [1].

Why In-Class Substitution of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate Carries Procurement Risk


Although multiple N-protected piperazine-phenylacetic acid derivatives exist within this compound class, direct substitution without quantitative justification introduces significant synthetic and regulatory risk. The choice of the sodium carboxylate salt (CAS 2197052-64-3) versus the free carboxylic acid (CAS 347186-49-6) affects solubility, reaction medium compatibility, and downstream processing requirements that are not transferable across salt forms . Furthermore, the specific combination of the Boc protecting group and the α-phenyl substitution pattern dictates the steric and electronic environment at the reacting nitrogen center; replacing the Boc group with Fmoc, acetyl, or methyl alternatives alters the deprotection conditions, stability profile, and compatibility with acid- or base-sensitive downstream transformations [1]. The evidence below quantifies these differentiation dimensions to enable data-driven procurement decisions.

Quantitative Differentiation Evidence for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate vs. Closest Analogs


Ester Hydrolysis Yield: Free Acid Synthesis via Patent-Disclosed Route Achieves 86% Isolated Yield

The free acid precursor (CAS 347186-49-6) is prepared by saponification of the methyl ester intermediate 4-(methoxycarbonyl-phenyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester (151) using 1N NaOH in EtOH at room temperature for 18 hours, yielding the free acid in 86% isolated yield after aqueous workup and EtOAc extraction . This yield represents a benchmark synthetic efficiency for the scaffold, and the sodium salt (CAS 2197052-64-3) is generated from this free acid by subsequent salt formation—a step that quantitatively converts the acid to the sodium carboxylate without affecting the Boc protecting group .

Process chemistry Saponification Boc protection stability

Purity Specification: Sodium Salt Reported at 98% — Directly Comparable to Free Acid Commercial Grades

The sodium salt (CAS 2197052-64-3) is listed by Leyan with a purity specification of 98% . The free acid form (CAS 347186-49-6) is commercially available at 97% purity (Sigma-Aldrich) or ≥99% HPLC purity (Chem-Impex) . The deprotected parent scaffold 2-phenyl-2-(piperazin-1-yl)acetic acid (CAS 328269-46-1) carries a lower standard purity specification of 95% from multiple vendors, reflecting the inherent instability/reactivity of the unprotected piperazine nitrogen .

Quality control HPLC purity Procurement specification

Scaffold Provenance: Free Acid is a Documented Intermediate in Dual NK1 Antagonist/Serotonin Reuptake Inhibitor Synthesis

In the synthesis of benzyloxyphenethyl piperazine derivatives evaluated as dual NK1 antagonists and serotonin reuptake inhibitors, Boc-protected piperazine was reacted with bromo phenylacetic ester intermediates to construct the key alcohol precursors (compounds 6) [1]. These intermediates were subsequently O-benzylated and Boc-deprotected to yield the active compounds (series 7), with compound 7u demonstrating oral activity in integrated animal models sensitive to both NK1 blockade and 5-HT reuptake inhibition [1]. The α-phenyl-α-(piperazin-1-yl)acetic acid scaffold embodied in the target compound thus directly maps to a pharmacologically validated chemotype.

Medicinal chemistry NK1 antagonist Serotonin reuptake inhibitor Antidepressant

Thermal Stability: Free Acid Exhibits Sharp Melting Point (200–204 °C) — Indicative of Crystalline Batch Consistency

The free acid precursor (CAS 347186-49-6) is a solid with a reported melting point of 200–204 °C (Sigma-Aldrich) or 200–204 °C (AKSci) . This narrow, high melting range indicates a well-defined crystalline form amenable to consistent batch-to-batch quality. The sodium salt (CAS 2197052-64-3) is also a solid, and while its melting point is not publicly disclosed in vendor datasheets, the carboxylate salt form generally exhibits higher thermal stability and aqueous solubility relative to the free acid .

Solid-state characterization Melting point Crystallinity Quality assurance

Patent Prevalence: Free Acid Scaffold Appears in 219 Patents — Indicating Broad Synthetic Utility Across Drug Discovery Programs

The free acid form (CAS 347186-49-6) is referenced in 219 patents according to the PubChemLite annotation database [1]. This high patent count reflects extensive use as an intermediate across diverse therapeutic area programs. By contrast, the fully deprotected analog 2-phenyl-2-(piperazin-1-yl)acetic acid (CAS 328269-46-1) and the N-methyl analog (CAS 347186-24-7) appear in far fewer patent families, consistent with their more limited commercial availability and the synthetic advantages of the Boc-protected form .

Patent landscape Drug intermediate Intellectual property Synthetic utility

Protecting Group Orthogonality: Boc Group Enables Selective Deprotection Not Possible with Methyl or Unprotected Analogs

The Boc protecting group on the piperazine nitrogen of both the sodium salt (CAS 2197052-64-3) and free acid (CAS 347186-49-6) is selectively cleavable under acidic conditions (TFA or HCl/dioxane) while leaving the carboxylate/ester functionality intact [1]. This orthogonality is absent in the N-methyl analog (CAS 347186-24-7), where the methyl group is not removable under any conditions compatible with the phenylacetic acid moiety, and in the fully deprotected analog (CAS 328269-46-1), which carries an unprotected nucleophilic piperazine nitrogen that can undergo unwanted acylation or alkylation side reactions during downstream coupling steps .

Protecting group strategy Orthogonal deprotection Synthetic compatibility

Procurement-Driven Application Scenarios for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate


Synthesis of Dual NK1 Antagonist/Serotonin Reuptake Inhibitor Candidates

Programs targeting dual-mechanism antidepressants based on the benzyloxyphenethyl piperazine chemotype require the α-phenyl-α-(piperazin-1-yl)acetic acid scaffold. The Boc-protected intermediate (free acid or sodium salt) is reacted with bromo phenylacetic esters to construct alcohol precursors, which after O-benzylation and Boc deprotection yield the active piperazine series (compounds 7a–u) [1]. The sodium salt form (CAS 2197052-64-3) can be directly employed in aqueous or polar aprotic coupling conditions where the carboxylate's enhanced solubility relative to the free acid provides a processing advantage.

Peptidomimetic and Macrocyclic Drug Intermediate Synthesis Requiring Orthogonal N-Protection

In synthetic sequences involving sequential amide bond formation or macrocyclization, the Boc group provides orthogonal protection of the piperazine nitrogen that can be selectively removed under acidic conditions without affecting the carboxylic acid/ester functionality [1]. The 86% validated saponification yield from the methyl ester precursor demonstrates process feasibility for multi-gram scale preparation of the free acid, from which the sodium salt is quantitatively accessible .

Structure-Activity Relationship (SAR) Exploration of α-Substituted Phenylacetic Acid Piperazines

The α-phenyl substituent on the acetic acid backbone creates a chiral center that can be exploited for enantioselective synthesis. The Boc-protected scaffold serves as a common intermediate for divergent SAR exploration, where the phenyl ring, the acetic acid moiety, or the deprotected piperazine nitrogen can be independently modified [1]. The 219 patents citing this scaffold attest to its broad utility across therapeutic programs [2].

Quality-Control-Verified Building Block Procurement for GLP/GMP Intermediate Supply Chains

The sodium salt is available with a documented purity specification of 98%, while the free acid precursor is available at 97% to ≥99% HPLC purity with a well-defined melting point of 200–204 °C enabling rapid incoming identity verification [1]. These quality parameters support procurement for medicinal chemistry laboratories requiring batch-to-batch consistency and for CROs establishing supply chains for pre-clinical candidate synthesis.

Quote Request

Request a Quote for Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.